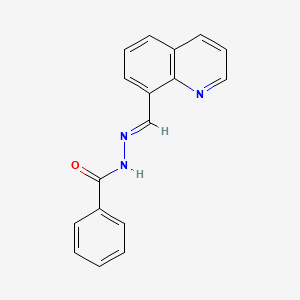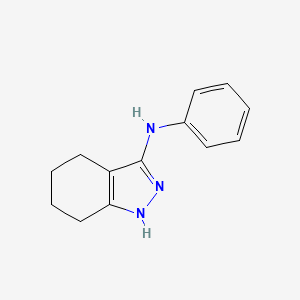![molecular formula C18H13ClN2O3 B5549262 N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5549262.png)
N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of chemicals that have been extensively studied for their various physical and chemical properties. These compounds are synthesized through complex chemical processes and have applications in materials science due to their unique characteristics.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions followed by polycondensation with aromatic diacids or tetracarboxylic dianhydrides. For example, polyamides and polyimides have been synthesized using diamines derived from nucleophilic substitution of phthalimidine compounds, showing the versatility of these synthetic approaches (Yang & Lin, 1994).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray diffraction, IR, 1H and 13C NMR, and UV-Vis spectra. These analyses provide insights into the optimized geometrical structure, harmonic vibrational frequencies, and chemical shifts, helping to compare theoretical and experimental data for a deeper understanding of the compound's molecular structure (Demir et al., 2016).
Chemical Reactions and Properties
Compounds within this class participate in a variety of chemical reactions, leading to the formation of Schiff bases, among others. Their chemical reactivity is characterized through IR, 1H NMR, and mass spectral data, indicating a wide range of potential chemical modifications and applications (Arora et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, glass transition temperatures, and thermal stability, are crucial for understanding the practical applications of these compounds. For instance, aromatic polyamides derived from similar compounds are amorphous, readily soluble in polar solvents, and can form transparent and flexible films. Their glass transition temperatures and thermal stability make them suitable for high-temperature applications (Yang & Lin, 1994).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and potential for modification, are explored through synthetic chemistry techniques. The formation of Schiff bases and their characterization highlight the compound's versatility and potential for creating a wide range of derivatives with varying properties (Arora et al., 2013).
Scientific Research Applications
Synthesis and Material Properties
N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide serves as a key monomer or intermediate in the synthesis of various high-performance polymers, including polyamides and polyimides. These materials exhibit remarkable thermal stability, solubility in polar solvents, and potential for forming transparent and flexible films, making them suitable for advanced material applications. Notably, aromatic polyamides derived from such monomers display glass transition temperatures in the range of 227-338°C and demonstrate significant thermal degradation resistance, with 10% weight loss temperatures reaching up to 500°C in both air and nitrogen atmospheres. This highlights their potential for use in environments requiring materials with high thermal stability and mechanical properties (Yang & Lin, 1994) (Yang & Lin, 1995).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, the mechanism of action for “N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide” is not documented.
Safety and Hazards
properties
IUPAC Name |
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-12-7-9-13(10-8-12)20-17(22)14-4-1-2-5-15(14)21-18(23)16-6-3-11-24-16/h1-11H,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGKAAYLEKQWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-chlorophenyl)carbamoyl]phenyl}furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549198.png)
![N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)
![5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5549219.png)
![3-(3-fluorophenyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole](/img/structure/B5549237.png)
![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)

![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)
![(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)